molecular formula C10H7IO3 B3911946 7-hydroxy-8-iodo-4-methyl-2H-chromen-2-one

7-hydroxy-8-iodo-4-methyl-2H-chromen-2-one

Cat. No.: B3911946
M. Wt: 302.06 g/mol
InChI Key: QVRPVXDKAYTMOT-UHFFFAOYSA-N
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Description

7-Hydroxy-8-iodo-4-methyl-2H-chromen-2-one is a derivative of chromenone, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a hydroxyl group at the 7th position, an iodine atom at the 8th position, and a methyl group at the 4th position on the chromenone scaffold. The molecular formula of this compound is C10H7IO3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-iodo-4-methyl-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the iodination of 7-hydroxy-4-methyl-2H-chromen-2-one. This process typically uses iodine and an oxidizing agent such as potassium iodate in an acidic medium . The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-8-iodo-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the iodine position, using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., methanol, ethanol).

Major Products Formed

    Substitution: Formation of various substituted chromenones.

    Oxidation: Formation of 7-oxo-8-iodo-4-methyl-2H-chromen-2-one.

    Reduction: Formation of 7-hydroxy-4-methyl-2H-chromen-2-one.

Scientific Research Applications

7-Hydroxy-8-iodo-4-methyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-hydroxy-8-iodo-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7th position can form hydrogen bonds with biological molecules, while the iodine atom at the 8th position can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-methyl-2H-chromen-2-one: Lacks the iodine atom at the 8th position.

    7-Hydroxy-8-bromo-4-methyl-2H-chromen-2-one: Contains a bromine atom instead of iodine at the 8th position.

    7-Hydroxy-8-chloro-4-methyl-2H-chromen-2-one: Contains a chlorine atom instead of iodine at the 8th position.

Uniqueness

7-Hydroxy-8-iodo-4-methyl-2H-chromen-2-one is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom can enhance the compound’s reactivity and its ability to form specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

7-hydroxy-8-iodo-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IO3/c1-5-4-8(13)14-10-6(5)2-3-7(12)9(10)11/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRPVXDKAYTMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
7-hydroxy-8-iodo-4-methyl-2H-chromen-2-one

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